molecular formula C19H16O5 B2884393 ethyl 2-[(2-oxo-3-phenyl-2H-chromen-7-yl)oxy]acetate CAS No. 141113-70-4

ethyl 2-[(2-oxo-3-phenyl-2H-chromen-7-yl)oxy]acetate

Cat. No.: B2884393
CAS No.: 141113-70-4
M. Wt: 324.332
InChI Key: HBGSXSWYUUGZRQ-UHFFFAOYSA-N
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Description

Ethyl 2-[(2-oxo-3-phenyl-2H-chromen-7-yl)oxy]acetate is a coumarin-based ester derivative characterized by a 3-phenyl substituent on the chromen-2-one core and an ethyl acetate group at the 7-position. Its molecular formula is C₁₉H₁₆O₅, with a molecular weight of 324.33 g/mol. The compound exhibits planar geometry due to conjugation across the coumarin ring, as confirmed by X-ray crystallography studies . It is synthesized via nucleophilic substitution reactions, often involving ethyl chloroacetate and a 7-hydroxycoumarin precursor under basic conditions, yielding up to 82% purity . Its structural features make it a candidate for biological activity studies, particularly in antimicrobial and anti-inflammatory research .

Properties

IUPAC Name

ethyl 2-(2-oxo-3-phenylchromen-7-yl)oxyacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16O5/c1-2-22-18(20)12-23-15-9-8-14-10-16(13-6-4-3-5-7-13)19(21)24-17(14)11-15/h3-11H,2,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBGSXSWYUUGZRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=CC2=C(C=C1)C=C(C(=O)O2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-[(2-oxo-3-phenyl-2H-chromen-7-yl)oxy]acetate typically involves the reaction of 7-hydroxy-4-methylcoumarin with ethyl chloroacetate in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent-free reactions and renewable starting materials, can be employed to make the process more sustainable.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group in the chromen-2-one core to a hydroxyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products Formed:

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydroxyl groups.

    Substitution: Substituted derivatives with various functional groups replacing the ethoxy group.

Scientific Research Applications

Mechanism of Action

Ethyl 2-[(2-oxo-3-phenyl-2H-chromen-7-yl)oxy]acetate can be compared with other similar compounds, such as:

Uniqueness: The unique combination of the chromen-2-one core with the ethoxyacetate group in this compound imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The following table highlights key structural analogs and their differences:

Compound Name Substituents Molecular Formula Key Features Reference
Ethyl 2-[(2-oxo-3-phenyl-2H-chromen-7-yl)oxy]acetate - 3-phenyl
- 7-ethoxyacetate
C₁₉H₁₆O₅ Planar structure with weak C–H⋯O hydrogen bonds in crystal packing
2-Oxo-3-phenyl-2H-chromen-7-yl acetate - 3-phenyl
- 7-acetate
C₁₇H₁₂O₄ Reduced steric bulk compared to ethyl ester; higher polarity
Benzyl 2-[(2-methyl-4-oxo-3-phenoxy-4H-chromen-7-yl)oxy]acetate - 2-methyl
- 3-phenoxy
- 7-benzyloxyacetate
C₂₆H₂₂O₇ Enhanced lipophilicity due to benzyl group; potential for improved bioavailability
(2-Oxo-4-phenyl-2H-chromen-7-yl)oxyacetic acid - 4-phenyl
- 7-phenylacetate
C₂₃H₁₆O₅ Diaryl substitution introduces steric hindrance; altered electronic properties
Ethyl 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate - 4-methyl
- 7-ethoxyacetate
C₁₄H₁₄O₅ Methyl group at C4 reduces π-conjugation compared to phenyl substituents

Key Observations :

  • Substituent Position : The 3-phenyl group in the target compound enhances π-π stacking interactions, critical for binding to biological targets, whereas 4-phenyl or 4-methyl analogs exhibit reduced conjugation .
  • Ester Group : Ethyl esters (e.g., target compound) offer moderate lipophilicity, while benzyl esters (e.g., ) increase membrane permeability but may reduce solubility. Acetate derivatives (e.g., ) are more polar, favoring aqueous environments.

Crystallographic and Physicochemical Properties

  • Planarity : The target compound and its 6-methoxy analog () adopt planar conformations, stabilizing crystal packing via C–H⋯O interactions. In contrast, 4-substituted derivatives show distorted geometries .
  • Solubility : Ethyl esters (logP ~2.5) are more soluble in organic solvents than acetates (logP ~1.8) but less than benzyl esters (logP ~3.2) .

Biological Activity

Ethyl 2-[(2-oxo-3-phenyl-2H-chromen-7-yl)oxy]acetate, a member of the chromen-2-one derivatives, has garnered attention for its potential biological activities. This compound is characterized by a chromenone core structure, which is known for various pharmacological properties. This article delves into its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C13H12O5C_{13}H_{12}O_{5} and features a complex structure that includes a benzene ring fused to a pyrone ring. This structural configuration is crucial for its biological activity.

PropertyValue
Molecular FormulaC13H12O5
IUPAC NameEthyl 2-(2-oxo-3-phenylchromen-7-yl)oxyacetate
Melting PointNot specified
SolubilitySoluble in organic solvents

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. In vitro assays demonstrate its effectiveness against various cancer cell lines, including colon carcinoma (HCT-15) and breast cancer cells (MCF-7). The compound's mechanism appears to involve the induction of apoptosis and cell cycle arrest.

Case Study: Anticancer Efficacy

A study published in Molecules reported that the compound exhibited an IC50 value of approximately 10μg/mL10\,\mu g/mL against HCT-15 cells, indicating potent cytotoxicity compared to standard chemotherapeutics like doxorubicin .

Antioxidant Activity

The compound also demonstrates antioxidant properties, which are attributed to its ability to scavenge free radicals and inhibit lipid peroxidation. These effects are vital for protecting cells from oxidative stress-related damage.

The antioxidant activity is believed to stem from the phenolic hydroxyl groups within the chromenone structure, which can donate hydrogen atoms to free radicals, thus neutralizing them .

Antimicrobial Activity

This compound has shown promising antimicrobial effects against both Gram-positive and Gram-negative bacteria. The compound's efficacy is linked to its ability to disrupt bacterial cell membranes and inhibit essential enzymatic processes.

Table 2: Antimicrobial Activity

BacteriaMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound inhibits key enzymes involved in cancer cell proliferation and survival.
  • Apoptosis Induction : It triggers apoptotic pathways in tumor cells, leading to programmed cell death.
  • Radical Scavenging : The antioxidant properties help mitigate oxidative stress by neutralizing free radicals.

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